molecular formula C28H30N2O3 B2559857 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide CAS No. 1235624-16-4

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide

Cat. No.: B2559857
CAS No.: 1235624-16-4
M. Wt: 442.559
InChI Key: VKDHGDGOODBYOX-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . They are important in the pharmaceutical industry and are present in many classes of drugs .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also appears to have phenyl groups attached, which are aromatic rings of six carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions and additions. The exact reactions would depend on the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Anticancer Activity

A series of functionalized amino acid derivatives, including N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide, were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Compounds in this series have shown interesting cytotoxicity in ovarian cancer and promise in designing new anti-cancer agents (Kumar et al., 2009).

Antimicrobial and Antioxidant Activities

The compound has also been investigated for its potential as a shrimp preservative due to its antimicrobial and antioxidant activities. Novel hydroxypyridinone derivatives, structurally related to this compound, demonstrated strong tyrosinase inhibitory activity, suggesting potential applications in the food industry (Dai et al., 2016).

Drug Development and Pharmacology

Research into derivatives of this compound has led to the discovery of potent and selective Met kinase inhibitors, highlighting its relevance in the development of targeted cancer therapies (Schroeder et al., 2009).

Muscarinic Receptor Antagonism

Studies on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, related to the chemical structure of this compound, have revealed activities as antagonists of the M3 muscarinic receptor, suggesting a pathway for further investigation into therapeutic agents for disorders related to muscarinic receptors (Broadley et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

The specific mode of action of This compound One study showed that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor . This suggests that the compound might interact with its targets in a way that enhances its ability to cross the blood-brain barrier.

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that piperidine derivatives can show antioxidant and metal chelating properties , which suggests that they might affect oxidative stress pathways and metal ion homeostasis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The fact that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor suggests that this compound might have good distribution properties, particularly in relation to the blood-brain barrier.

Result of Action

The molecular and cellular effects of This compound The compound’s potential antioxidant and metal chelating properties suggest that it might have protective effects against oxidative stress and metal ion-induced toxicity at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. Piperidine itself is classified as a skin irritant and can cause serious eye damage .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential uses in medicine, and methods for its synthesis .

Properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c31-25-15-17-30(18-16-25)28(33)19-21-11-13-24(14-12-21)29-27(32)20-26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,25-26,31H,15-20H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDHGDGOODBYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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